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Compound of Interest

Compound Name:
N,N,N-Trimethyl-1,3-

propanediamine-d6

Cat. No.: B12312580 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
GSK2830371 is a potent, orally active, and selective allosteric inhibitor of the Wild-type p53-

induced phosphatase 1 (Wip1), also known as protein phosphatase, Mg2+/Mn2+ dependent

1D (PPM1D). Wip1 is a serine/threonine phosphatase that acts as a negative regulator in the

DNA damage response (DDR) pathway, primarily by dephosphorylating and inactivating key

proteins such as p53, Chk2, and ATM.[1][2] By inhibiting Wip1, GSK2830371 enhances the

phosphorylation and activation of these tumor-suppressive proteins, leading to cell cycle arrest

and apoptosis in cancer cells, particularly those with wild-type TP53.[3] This technical guide

provides a comprehensive overview of the properties, handling, mechanism of action, and

experimental protocols for GSK2830371.

Physicochemical and Pharmacokinetic Properties
GSK2830371 is a cell-permeable pyridinylaminomethylthienylcarboxamide.[3] Its properties are

summarized in the table below.
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Property Value Reference

CAS Number
1404456-53-6 (for

GSK2830371)
[2][3]

Molecular Formula C₂₃H₂₉ClN₄O₂S [2][3]

Molecular Weight 461.02 g/mol [2][3]

Appearance Light yellow powder [3]

Purity ≥97% (HPLC) [3]

Solubility

DMSO: up to 100 mg/mL

(199.55 mM) Ethanol: up to 50

mM

[1][2][3]

IC₅₀

6 nM (for Wip1 phosphatase in

a cell-free assay) 13 nM (for

dephosphorylation of phospho-

p38 MAPK)

[1][4]

Storage

Store powder at 2-8°C. Stock

solutions in DMSO can be

stored at -20°C for up to 1 year

or -80°C for up to 2 years.

Avoid repeated freeze-thaw

cycles.

[3][4]

Safety and Handling
For research use only. Not for human or veterinary use. Handle with caution and in accordance

with standard laboratory safety procedures.

3.1. Hazard Identification While a comprehensive material safety data sheet (MSDS) is not

publicly available, standard handling precautions for potent, biologically active small molecules

should be observed.

3.2. Personal Protective Equipment (PPE)
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Engineering Controls: Use in a well-ventilated area, preferably a chemical fume hood.

Eye/Face Protection: Wear chemical safety goggles.

Skin Protection: Wear a lab coat and chemical-resistant gloves.

3.3. First Aid Measures

If Inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

In Case of Skin Contact: Immediately wash with soap and plenty of water. Remove

contaminated clothing. Seek medical attention if irritation persists.

In Case of Eye Contact: Flush eyes with plenty of water for at least 15 minutes. Seek

medical attention.

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious

person. Rinse mouth with water and seek medical attention.

3.4. Storage and Disposal Store in a tightly sealed container in a cool, dry, and well-ventilated

area. Dispose of waste in accordance with local, state, and federal regulations.

Mechanism of Action and Signaling Pathway
GSK2830371 functions as an allosteric inhibitor of Wip1 phosphatase. It binds to a "flap"

subdomain outside the catalytic site, inducing a conformational change that inhibits the

enzyme's activity.[2] This inhibition prevents the dephosphorylation of key proteins in the DNA

damage response (DDR) and p53 signaling pathways. The primary consequence is the

sustained phosphorylation and activation of p53 at serine 15 (p53-Ser15) and Checkpoint

Kinase 2 at threonine 68 (Chk2-T68), as well as other ATM substrates like H2AX.[1] Activated

p53 then transcriptionally upregulates its target genes, including CDKN1A (encoding p21) and

PUMA, leading to cell cycle arrest and apoptosis, respectively.[5]
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GSK2830371 inhibits Wip1, leading to p53 activation.

Experimental Protocols
5.1. In Vitro Cell Viability Assay

This protocol describes a method to assess the effect of GSK2830371 on cancer cell

proliferation.

Seed cells in
96-well plate

Allow cells to adhere
(overnight)

Treat with GSK2830371
(serial dilutions)

Incubate for
72-96 hours

Add CellTiter-Glo®
reagent Read luminescence

Click to download full resolution via product page
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Workflow for assessing cell viability after GSK2830371 treatment.

Methodology:

Cell Seeding: Seed cancer cells (e.g., MCF-7, DOHH2) in a 96-well plate at a density of 200-

400 cells per well and allow them to adhere overnight.[1]

Treatment: Prepare serial dilutions of GSK2830371 in complete cell culture medium. The

final concentration of DMSO should be kept below 0.5%. Treat the cells with the

GSK2830371 dilutions.

Incubation: Incubate the plates for 7 days.[1]

Cell Viability Assessment: Use a luminescent cell viability assay, such as CellTiter-Glo®

(Promega), according to the manufacturer's instructions.

Data Analysis: Measure luminescence using a plate reader. Calculate the half-maximal

growth inhibitory concentration (GI₅₀). For example, the GI₅₀ for GSK2830371 in MCF-7 cells

is approximately 2.65 µM.[4]

5.2. Western Blot for Phospho-p53 (Ser15) Detection

This protocol is to confirm the on-target effect of GSK2830371 by detecting the phosphorylation

of p53.

Methodology:

Cell Treatment: Seed cells (e.g., MCF-7) in 6-well plates. Once adhered, treat with 2.5 µM

GSK2830371 for various time points (e.g., 0, 2, 4, 8 hours).[4]

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with

protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA

assay.

SDS-PAGE and Transfer: Normalize protein samples, boil in Laemmli buffer, and separate

20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF
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membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate with a primary antibody against phospho-p53 (Ser15) overnight at 4°C.

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room

temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

substrate and an imaging system. It is recommended to also probe for total p53 and a

loading control (e.g., β-actin). A marked increase in the phospho-p53 (Ser15) signal relative

to total p53 and the loading control indicates on-target activity.[4]

5.3. In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of

GSK2830371 in a mouse xenograft model.

Implant tumor cells
(e.g., DOHH2) into

SCID mice

Allow tumors to
reach ~100-200 mm³

Administer GSK2830371
(e.g., 75-150 mg/kg, p.o., BID/TID)

for 14 days

Monitor tumor volume
and body weight

Endpoint analysis:
Tumor growth inhibition,

Pharmacodynamic markers

Click to download full resolution via product page

In vivo experimental workflow for GSK2830371 efficacy studies.

Methodology:

Cell Implantation: Subcutaneously implant a suitable number of cancer cells (e.g., 5 x 10⁶

DOHH2 cells) into the flank of immunodeficient mice (e.g., female SCID mice).[1]

Tumor Growth and Randomization: Allow tumors to reach a volume of approximately 100-

200 mm³. Randomize mice into treatment and vehicle control groups.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.medchemexpress.com/gsk-2830371.html
https://www.benchchem.com/product/b12312580?utm_src=pdf-body-img
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Cell_based_Assays_Using_GSK2830371.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12312580?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Drug Formulation and Administration:

Vehicle Preparation: A common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and

45% saline. Prepare fresh daily.[4]

Administration: Administer GSK2830371 orally (p.o.) via gavage at doses ranging from 75

to 150 mg/kg, either twice (BID) or three times (TID) daily for 14 days.[4]

Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per

week).

Endpoint Analysis:

Tumor Growth Inhibition: At the end of the study, calculate the percentage of tumor growth

inhibition compared to the vehicle-treated group. Dosing at 150 mg/kg BID and TID has

been shown to result in 41% and 68% tumor growth inhibition, respectively, in DOHH2

xenografts.[4]

Pharmacodynamic Analysis: Tumors can be harvested at specific time points after the final

dose to analyze target engagement by Western blot for markers like phospho-p53 (Ser15)

and phospho-Chk2 (T68).[1]

Conclusion
GSK2830371 is a valuable research tool for investigating the role of Wip1 phosphatase in the

DNA damage response and for preclinical studies exploring the therapeutic potential of Wip1

inhibition in cancers with wild-type p53. Its well-defined mechanism of action and demonstrated

in vitro and in vivo activity make it a cornerstone compound for studies targeting the p53

pathway. Adherence to the outlined safety precautions and experimental protocols will facilitate

the generation of robust and reproducible data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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